N-(5-Amino-2-methoxyphenyl)octanamide
Description
Nomenclature and Chemical Identity
This compound possesses the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of an octanoic acid derivative linked through an amide bond to a substituted aniline moiety. The Chemical Abstracts Service has assigned this compound the registry number 1020056-02-3, providing a unique identifier for chemical databases and regulatory purposes.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CCCCCCCC(=O)NC1=C(C=CC(=C1)N)OC, while the International Chemical Identifier string is InChI=1S/C15H24N2O2/c1-3-4-5-6-7-8-15(18)17-13-11-12(16)9-10-14(13)19-2/h9-11H,3-8,16H2,1-2H3,(H,17,18). These standardized representations facilitate computational analysis and database searches across various chemical information systems.
The compound exhibits specific spatial characteristics that influence its chemical behavior and potential biological activity. The molecular structure contains eight rotatable bonds, contributing to conformational flexibility that may be significant in molecular recognition processes. Additionally, the presence of two hydrogen bond donor sites and three hydrogen bond acceptor sites suggests potential for intermolecular interactions that could be relevant in biological systems or materials applications.
Historical Context and Discovery
The documentation of this compound in chemical databases represents a relatively recent addition to the corpus of characterized organic compounds. The compound was first created and recorded in the PubChem database on July 21, 2009, with subsequent modifications to its entry occurring as recently as May 24, 2025, indicating ongoing research interest and database refinement. This timeline suggests that the compound emerged during a period of intensive research into substituted aromatic amides and their potential applications.
The development of this compound can be understood within the broader context of research into capsaicinoid analogues and related bioactive compounds. Several studies have explored structurally similar compounds, particularly those containing methoxyphenyl substituents linked to various aliphatic chains through amide bonds. This research trajectory reflects the scientific community's interest in understanding structure-activity relationships within this class of compounds and their potential therapeutic applications.
The compound's emergence coincides with advances in synthetic organic chemistry that have facilitated the preparation of complex amide structures. Research into chemoenzymatic synthesis methods has demonstrated the feasibility of preparing various aromatic propargyl amides using three-component reactions, suggesting that similar methodologies could be applied to the synthesis of this compound. These synthetic developments have enabled researchers to access previously difficult-to-prepare compounds and expand the chemical space available for investigation.
The historical development of related compounds provides context for understanding the research trajectory that led to the characterization of this compound. Studies of capsaicin analogues have revealed the importance of specific structural features, including the positioning of methoxy and amino groups on aromatic rings, in determining biological activity. This foundational research has informed the design and synthesis of new analogues, including compounds with varied aliphatic chain lengths such as the octanamide derivative under consideration.
Significance in Contemporary Chemical Research
This compound holds particular significance in contemporary chemical research due to its structural features that make it relevant to multiple areas of investigation. The compound's architecture, combining an electron-rich aromatic system with a medium-chain aliphatic amide, positions it as a valuable model for studying structure-activity relationships in medicinal chemistry research. The presence of both amino and methoxy substituents on the aromatic ring provides opportunities for further chemical modification and derivatization, making it a versatile synthetic intermediate.
Research into compounds with similar structural motifs has demonstrated their potential as antioxidant and neuroprotective agents. Studies of capsaicin analogues have shown that modifications to the aromatic substitution pattern can significantly influence biological activity, with compounds containing dual hydroxyl groups showing enhanced radical scavenging properties compared to those with methoxy substituents. This research framework provides a foundation for investigating the potential biological activities of this compound and related compounds.
The compound's relevance extends to the field of cannabinoid receptor research, where structurally related compounds have been investigated as potential ligands. Research has identified various aromatic amides as selective cannabinoid receptor modulators, with specific structural features contributing to binding affinity and selectivity. The presence of methoxy and amino substituents in this compound suggests potential for interaction with biological targets that recognize similar molecular features.
Contemporary research methodologies, including high-throughput screening and computational drug design, have increased the demand for well-characterized small molecules that can serve as starting points for medicinal chemistry campaigns. This compound represents one such compound, with its documented physical and chemical properties facilitating its use in virtual screening exercises and structure-based drug design approaches. The availability of standardized chemical identifiers and structural data enables its inclusion in chemical databases used for computational analysis.
Overview of Research Objectives and Scope
The research scope surrounding this compound encompasses several interconnected areas of investigation, each focusing on different aspects of the compound's properties and potential applications. Primary research objectives include the comprehensive characterization of its physical and chemical properties, investigation of its synthetic accessibility through various methodological approaches, and evaluation of its potential as a building block for more complex molecular architectures.
Synthetic chemistry research objectives focus on developing efficient and scalable methods for preparing this compound and its analogues. This includes investigation of different coupling strategies for forming the amide bond, optimization of reaction conditions to maximize yield and purity, and exploration of protecting group strategies that may be necessary for selective functionalization of the amino and methoxy substituents. The development of robust synthetic protocols is essential for enabling broader research applications and potential commercial development.
Structure-activity relationship studies represent another significant research objective, involving systematic modification of various structural elements to understand their influence on the compound's properties. This includes investigation of the effects of varying the aliphatic chain length, modification of the aromatic substitution pattern, and exploration of different linking strategies between the aromatic and aliphatic components. Such studies provide fundamental insights into the molecular determinants of activity and guide the design of improved analogues.
Analytical chemistry research objectives encompass the development and validation of methods for the accurate quantification and characterization of this compound in various matrices. This includes optimization of chromatographic separation conditions, development of mass spectrometric identification protocols, and investigation of the compound's stability under different storage and analytical conditions. Robust analytical methods are essential for supporting both research applications and potential regulatory requirements.
The scope of computational research includes molecular modeling studies to predict the compound's conformational preferences, investigation of its potential interactions with biological targets through molecular docking studies, and development of quantitative structure-activity relationship models that incorporate this compound and related compounds. These computational approaches complement experimental studies and provide insights that guide rational design efforts.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-4-5-6-7-8-15(18)17-13-11-12(16)9-10-14(13)19-2/h9-11H,3-8,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOBIKDEAEQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)octanamide typically involves the reaction of 5-amino-2-methoxyphenol with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biomedical Research Applications
N-(5-Amino-2-methoxyphenyl)octanamide is utilized in several areas of biomedical research:
- Proteomics Research : The compound serves as a biochemical tool for proteomics studies, aiding in the understanding of protein interactions and functions. It is particularly useful in the development of assays that require specific binding interactions with proteins .
- Antiviral Activity : Recent studies have indicated that related compounds exhibit antiviral properties. For instance, modifications of similar aromatic amides have shown selective inhibition of kinases involved in viral replication. This suggests that this compound may have potential as a scaffold for developing antiviral agents .
Synthetic Applications
The compound can also be employed in synthetic chemistry:
- Intermediate in Organic Synthesis : this compound can act as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. Its amino and methoxy groups provide sites for further chemical modifications, allowing for the creation of diverse derivatives with potentially enhanced biological activities .
- Synthesis of Non-Ionic Contrast Agents : Although not directly cited for this application, the structural characteristics of this compound suggest it could be adapted for use in synthesizing non-ionic contrast agents used in medical imaging. Compounds with similar functional groups have been successfully employed in this area, indicating a potential pathway for further exploration .
Case Study 1: Antiviral Compound Development
Research involving derivatives of this compound has shown promise in inhibiting specific kinases associated with viral infections. For example, analogues were tested for their ability to engage targets within cells using NanoBRET assays, revealing insights into their selectivity and efficacy against various kinases .
Case Study 2: Synthesis of Biologically Active Molecules
A study focused on synthesizing related amides demonstrated that structural modifications could lead to compounds with improved biological activity. The presence of the amino and methoxy groups was crucial for maintaining activity while allowing for diverse modifications to enhance potency and selectivity .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Biomedical Research | Used as a biochemical tool in proteomics; potential antiviral applications | Promising results in kinase inhibition studies |
| Synthetic Chemistry | Acts as an intermediate for synthesizing complex organic molecules | Valuable for creating diverse derivatives |
| Imaging Agents | Potential use in synthesizing non-ionic contrast agents | Similar compounds successfully used in imaging |
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Varying Acyl Chains
N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN)
- Structure : Differs by a shorter acetamide (-COCH₃) chain instead of octanamide (-COC₇H₁₅).
- Key Findings: Exhibited the lowest microbial toxicity among tested compounds in methanogenic assays, with 50% inhibition (IC₅₀) values significantly higher than azo-dimers and nitroaromatics like DNAN .
- Application : Used as a reference compound in toxicity studies of nitroaromatic transformation products .
Commercial Analogs (Santa Cruz Biotechnology Catalog)
- Examples: N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide (sc-330266): Substituted with a chlorobenzoyl group. N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide (sc-330303): Para-chloro substitution.
- Key Findings :
Octanamide Derivatives with Diverse Aromatic Systems
ZX-J-19j [N-(2,3-Diphenylquinoxalin-6-yl)octanamide]
- Structure: Octanamide attached to a quinoxaline core with diphenyl substituents.
- Key Findings: Acts as a cyclophilin J PPIase inhibitor, patented for its biological activity . The quinoxaline moiety enhances planar aromaticity, facilitating interactions with enzyme active sites, unlike the simpler methoxyphenyl system in the target compound.
GT11 [N-((1R,2S)-2-Hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl)octanamide]
- Structure : Complex cyclopropenyl and hydroxyalkyl substituents.
- Key Findings :
Functional Analogs in Drug Design
PROTAC Degrader 5g
- Structure : Incorporates octanamide as a linker in a heterobifunctional molecule targeting CDK12/13.
- Key Findings :
ProTide-Modified Octanamide Prodrugs
- Example : N-(3-(5-(20-Deoxyuridine))prop-2-ynyl)octanamide.
- Key Findings: Octanamide serves as a prodrug moiety to enhance bioavailability of antiviral and immunomodulatory agents .
Biological Activity
2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide is primarily attributed to its interaction with specific molecular targets. The presence of the chloro group and the phenylacetamide moiety significantly enhances its binding affinity to various enzymes and receptors. This interaction can modulate several biological pathways, potentially leading to therapeutic effects in pain management and inflammation reduction .
Biological Activity Overview
Research indicates that compounds similar to 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide exhibit various biological activities:
- Analgesic Effects : Docking studies have shown that amide functional groups can effectively bind to key amino acids in enzymes involved in pain pathways, suggesting potential analgesic properties .
- Anti-inflammatory Properties : The compound may influence the metabolism of fatty acids through inhibition of specific enzymes, thereby enhancing the concentration of bioactive lipids that exhibit anti-inflammatory effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Analgesic | Inhibition of enzyme activity in pain pathways | |
| Anti-inflammatory | Modulation of fatty acid metabolism | |
| Enzyme Inhibition | Binding to catalytic sites in enzymes |
Case Studies
- Pain Management : A study explored the efficacy of similar compounds as multitarget inhibitors for pain treatment. The results indicated significant inhibition of enzymes related to pain signaling pathways, supporting the analgesic potential of 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide .
- Inflammation Studies : Another study demonstrated that compounds with similar structures could inhibit sEH (soluble epoxide hydrolase), leading to increased levels of EETs (epoxyeicosatrienoic acids), which possess vasodilatory and anti-inflammatory properties. This suggests that 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide may have similar effects .
Q & A
(Basic) What synthetic methodologies are recommended for preparing N-(5-Amino-2-methoxyphenyl)octanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 5-amino-2-methoxyaniline with octanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include:
- Reagent Ratios: A 1:1 molar ratio of amine to acyl chloride minimizes side reactions like over-acylation or dimerization .
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reactivity and solubility .
- Temperature Control: Reflux at 60–80°C for 4–6 hours ensures completion, monitored via TLC (petroleum ether/ethyl acetate, 7:3) .
- Purification: Recrystallization from pet-ether or column chromatography (silica gel, gradient elution) yields high-purity product .
(Advanced) How can researchers systematically analyze and mitigate side reactions during synthesis, such as over-acylation or oxidation?
Answer:
- By-Product Identification: Use LC-MS or HPLC to detect impurities. Over-acylation (e.g., di-octanamide derivatives) arises from excess acyl chloride; adjust stoichiometry to 1:1.05 (amine:acyl chloride) .
- Oxidation Prevention: Conduct reactions under inert gas (N₂/Ar) to protect the aromatic amine group from air oxidation. Add antioxidants like BHT (0.1% w/w) .
- Reaction Monitoring: Real-time FT-IR tracking of carbonyl (C=O, ~1700 cm⁻¹) and amine (-NH₂, ~3400 cm⁻¹) bands ensures progress .
(Basic) What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H NMR confirms methoxy (-OCH₃, δ 3.8–4.0 ppm) and octanamide chain (-CH₂-, δ 1.2–1.6 ppm). ¹³C NMR verifies carbonyl (C=O, ~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 291.2) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms sulfonamide/amide conformation in analogs, applicable to octanamide derivatives .
(Advanced) What computational strategies can predict the biological activity or enzyme interactions of this compound derivatives?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase). The derivative 6h (a sulfonyl-octanamide analog) showed binding to AChE active sites (PDB ID: 4EY7) via hydrophobic and π-π interactions .
- QSAR Modeling: Correlate substituent effects (e.g., chain length, halogenation) with bioactivity. Meta-chloro groups enhance antimicrobial potency by increasing lipophilicity (ClogP >3.5) .
(Basic) How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC. Amide bonds hydrolyze rapidly at pH <2 or >10, requiring neutral storage .
- Thermal Analysis: TGA/DSC identifies decomposition temperatures (>200°C). Store at 2–8°C in amber vials to prevent photodegradation .
(Advanced) What strategies are effective for designing analogs of this compound with improved bioactivity?
Answer:
- Bioisosteric Replacement: Substitute the octanamide chain with carbamate or sulfonamide groups to modulate solubility and target affinity. Sulfonamide analogs exhibit stronger enzyme inhibition (e.g., IC₅₀ <10 µM for AChE) .
- Heterocyclic Fusion: Introduce oxadiazole or benzothiazole rings to the aromatic core, enhancing π-stacking with biological targets. For example, oxadiazole derivatives show anticancer activity (IC₅₀ ~5 µM in MCF-7 cells) .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particulates are generated .
- Ventilation: Work in a fume hood to avoid inhalation. Store in sealed containers away from ignition sources (flash point >150°C) .
- Waste Disposal: Incinerate at >1000°C with scrubbers to neutralize toxic byproducts (e.g., HCl, chlorinated compounds) .
(Advanced) How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times .
- Solvent Effects: DMSO concentrations >1% may alter membrane permeability. Use vehicle controls and limit solvent to <0.1% .
- Statistical Rigor: Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Report confidence intervals (95% CI) .
(Basic) What are the key differences in reactivity between this compound and its sulfonamide analogs?
Answer:
- Electrophilic Substitution: The octanamide’s aliphatic chain is less reactive toward electrophiles (e.g., nitration) compared to sulfonamide’s electron-deficient benzene ring .
- Hydrolysis Resistance: Sulfonamides resist acidic/basic hydrolysis due to strong S-N bonds, whereas octanamide’s C-N bond cleaves at pH extremes .
(Advanced) How can isotopic labeling (e.g., ¹⁵N, ²H) aid in metabolic or pharmacokinetic studies of this compound?
Answer:
- Tracer Studies: Synthesize ¹⁵N-labeled octanamide via ¹⁵NH₄Cl in the amine precursor. Track hepatic metabolism using LC-MS/MS to identify glucuronidation pathways .
- Deuterated Analogs: Replace labile hydrogens (e.g., -NH₂ with -ND₂) to enhance metabolic stability. ²H-labeled derivatives show extended half-life (t½ >6h in rat plasma) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
